3-acetylphenyl 2-methyl-3-nitrobenzoate
Description
3-Acetylphenyl 2-methyl-3-nitrobenzoate is a benzoate ester derivative characterized by a 3-acetylphenyl group esterified to 2-methyl-3-nitrobenzoic acid. The acetyl group in the 3-acetylphenyl moiety introduces electron-withdrawing effects, which may influence reactivity and stability compared to simpler esters like methyl or ethyl derivatives.
Properties
IUPAC Name |
(3-acetylphenyl) 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-10-14(7-4-8-15(10)17(20)21)16(19)22-13-6-3-5-12(9-13)11(2)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNWAYLCXXJHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylphenyl 2-methyl-3-nitrobenzoate can be achieved through a multi-step process involving the esterification of 3-nitrobenzoic acid with 2-methylphenol, followed by acetylation. The reaction conditions typically involve the use of acid catalysts and organic solvents to facilitate the esterification and acetylation reactions.
Industrial Production Methods: In an industrial setting, the production of 3-acetylphenyl 2-methyl-3-nitrobenzoate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-acetylphenyl 2-methyl-3-nitrobenzoate can undergo reduction to form the corresponding amine.
Reduction: The acetyl group can be reduced to an alcohol under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products:
Reduction of the nitro group: 3-acetylphenyl 2-methyl-3-aminobenzoate.
Reduction of the acetyl group: 3-hydroxyphenyl 2-methyl-3-nitrobenzoate.
Substitution reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-acetylphenyl 2-methyl-3-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also serve as a model compound for investigating the metabolism of nitroaromatics in living organisms.
Medicine: While not a drug itself, 3-acetylphenyl 2-methyl-3-nitrobenzoate can be used in the development of new therapeutic agents. Its derivatives may exhibit biological activity that could be harnessed for medicinal purposes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of specialized materials with desired properties.
Mechanism of Action
The mechanism of action of 3-acetylphenyl 2-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes. The overall effect of the compound depends on its specific interactions with molecular targets and the pathways involved.
Comparison with Similar Compounds
Key Observations :
- Solubility : Methyl and ethyl esters exhibit polar solubility profiles suitable for organic synthesis.
- Reactivity : Nitro groups in the meta position (e.g., ethyl 3-nitrobenzoate) favor electrophilic substitution, while methyl substituents (as in methyl 2-methyl-3-nitrobenzoate) sterically hinder reactions .
- Stability : Acetylated derivatives like 3-acetylphenyl 2-methyl-3-nitrobenzoate may exhibit lower hydrolysis rates due to increased electron withdrawal compared to methyl/ethyl esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
